molecular formula C9H6BrNO B1280202 8-Bromoquinolin-4(1H)-one CAS No. 949507-29-3

8-Bromoquinolin-4(1H)-one

Cat. No.: B1280202
CAS No.: 949507-29-3
M. Wt: 224.05 g/mol
InChI Key: HLALMUWUZUGIGR-UHFFFAOYSA-N
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Description

8-Bromoquinolin-4(1H)-one is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. The structure of this compound consists of a quinoline ring substituted with a bromine atom at the 8th position and a hydroxyl group at the 4th position.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to chelate metal ions, which is useful in treating metal overload disorders.

    Industry: Utilized in the development of materials with specific electronic properties.

Safety and Hazards

8-Hydroxyquinoline, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and reproductive toxicity .

Future Directions

8-Hydroxyquinoline derivatives, including 8-Bromo-4-hydroxyquinoline, have a rich diversity of biological properties . They are considered “privileged structures” that can bind to a diverse range of targets with high affinities . This suggests that they could be further exploited for therapeutic applications in the future .

Mechanism of Action

Mode of Action

Quinoline derivatives are generally known for their ability to intercalate into DNA and disrupt normal cellular processes. They may also inhibit certain enzymes or interact with cell receptors, leading to changes in cell signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Bromoquinolin-4(1H)-one . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s effects.

Biochemical Analysis

Biochemical Properties

8-Bromo-4-hydroxyquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, anticancer, and antifungal activities . The compound interacts with enzymes such as metalloproteinases, which are involved in the degradation of extracellular matrix components. Additionally, 8-Bromo-4-hydroxyquinoline can chelate metal ions, thereby inhibiting the activity of metalloenzymes. This interaction is crucial in its antimicrobial and anticancer properties, as it disrupts essential biochemical pathways in pathogens and cancer cells.

Cellular Effects

The effects of 8-Bromo-4-hydroxyquinoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, 8-Bromo-4-hydroxyquinoline has been shown to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential. It also affects cell proliferation by inhibiting key signaling pathways such as the PI3K/Akt pathway. Furthermore, the compound can alter gene expression profiles, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

Molecular Mechanism

At the molecular level, 8-Bromo-4-hydroxyquinoline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of metalloenzymes by chelating metal ions, which are essential cofactors for enzyme activity . This inhibition disrupts critical biochemical pathways in cells, leading to cell death. Additionally, 8-Bromo-4-hydroxyquinoline can bind to DNA and RNA, interfering with nucleic acid synthesis and function. This binding can result in the inhibition of transcription and translation processes, further contributing to its antimicrobial and anticancer activities.

Temporal Effects in Laboratory Settings

The effects of 8-Bromo-4-hydroxyquinoline over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and high temperatures. Long-term studies have shown that 8-Bromo-4-hydroxyquinoline can cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Prolonged exposure to the compound may also lead to the development of resistance in some cell lines.

Dosage Effects in Animal Models

In animal models, the effects of 8-Bromo-4-hydroxyquinoline vary with different dosages . At low doses, the compound exhibits significant antimicrobial and anticancer activities without causing severe toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold dose for these adverse effects varies depending on the animal model used. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

8-Bromo-4-hydroxyquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily catalyzed by cytochrome P450 enzymes in the liver. The metabolites of 8-Bromo-4-hydroxyquinoline can exhibit different biological activities, which may contribute to its overall pharmacological effects.

Transport and Distribution

The transport and distribution of 8-Bromo-4-hydroxyquinoline within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 8-Bromo-4-hydroxyquinoline in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 8-Bromo-4-hydroxyquinoline plays a crucial role in its activity and function . The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications may direct 8-Bromo-4-hydroxyquinoline to specific organelles, where it can exert its effects. For example, its localization to the mitochondria can lead to the disruption of mitochondrial membrane potential and induction of apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-4(1H)-one typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with bromine in chloroform, which yields this compound . The reaction conditions must be carefully controlled to ensure the selective bromination at the 8th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and appropriate solvents under controlled conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    8-Hydroxyquinoline: The parent compound, known for its broad range of biological activities.

    5,7-Dibromo-8-hydroxyquinoline: Another brominated derivative with enhanced biological activity.

    7-Morpholinomethyl-8-hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness: 8-Bromoquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively chelate metal ions and its potential as a therapeutic agent make it a valuable compound in scientific research .

Properties

IUPAC Name

8-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLALMUWUZUGIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973385
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57798-00-2
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-4-HYDROXYQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2-bromoaniline (20.9 g) and 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (22.6 g) in isopropanol (240 ml) was heated to reflux for 1 hour. After cooling, the deposit was filtrated to obtain 5-((2-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (34.8 g). A suspension of the obtained 5-((2-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10.8 g) in Dowtherm (100 ml) was heated at 210° C. for 1 hour. After cooling, hexane (100 ml) was added to the reaction solution. The deposit was filtrated to obtain 8-bromoquinolin-4(1H)-one (6.3 g). 4-Chloro-8-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)quinoline was obtained according to Example 3(2) using the obtained 8-bromoquinolin-4(1H)-one instead of compound (3a). Compound (130) was obtained as a pale yellow solid (yield based on 6 steps: 3.4%) according to Example 3(3) using 3-(tert-butylamino)-4-cyanophenylboronic acid pinacol ester instead of 4-cyano-3-(ethylamino)phenylboronic acid pinacol ester.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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